
Ethylmercurithiosalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmercurithiosalicylic acid (EMTS) is a chemical compound that has been used in scientific research for many years. It is a derivative of salicylic acid and contains mercury as a key component. EMTS is a versatile compound that has been used in a variety of applications, from biochemical research to medical imaging. In
Aplicaciones Científicas De Investigación
Scientific Research Applications of Ethylmercurithiosalicylic Acid
Cellular Toxicity and Neurological Impact Ethylmercurithiosalicylic acid, also known as Thimerosal, has been studied for its effects on human neuronal and fetal cells. Research indicates that it can induce significant cellular toxicity in these cells at low nanomolar concentrations. The toxicity is characterized by mitochondrial damage, reduced oxidative-reduction activity, cellular degeneration, and cell death. These findings are relevant for understanding the potential risks associated with Thimerosal exposure in medical products, including its implications in the pathophysiology of autistic disorders (Geier, King, & Geier, 2009).
Detection in Cosmetics Ethylmercurithiosalicylic acid has been detected in cosmetics using high-performance liquid chromatography-inductively coupled plasma-mass spectrometry. This method is effective for separating and quantifying ethylmercurithiosalicylic acid and other mercury species in cosmetic products, highlighting its presence and potential exposure risks in everyday items (Duan Wen-feng, 2013).
Blood-Brain Barrier Penetration Research examining whether ethylmercurithiosalicylic acid crosses the blood-brain barrier reveals that it does indeed cross the barrier and can convert to highly toxic inorganic mercury compounds within the brain. This process is facilitated by active transport systems and results in significant and persistent mercury tissue binding in the brain, even without concurrent detectable blood mercury levels (Kern, Geier, Homme, & Geier, 2019).
Gastro-Protective Effects Thimerosal (ethylmercurithiosalicylate) has shown gastro-protective effects in animal studies. It was found to significantly reduce gastric secretion and acidity, and protected against ethanol-induced gastric injury. This effect is attributed to its ability to reduce acid secretion, oxidative stress, and neutrophil activity, highlighting a potential therapeutic application (Al Moutaery, 2003).
Systemic Autoimmunity Induction in Mice Ethylmercurithiosalicylic acid has been observed to induce systemic autoimmune conditions in genetically susceptible mice. This is evidenced by a dose-related pattern of antinucleolar antibodies and the development of tissue immune-complex deposits. The study provides insights into the immunological effects and potential risks of ethylmercurithiosalicylic acid exposure (Havarinasab, Lambertsson, Qvarnström, & Hultman, 2004).
Propiedades
Número CAS |
148-61-8 |
|---|---|
Nombre del producto |
Ethylmercurithiosalicylic acid |
Fórmula molecular |
C9H10HgO2S |
Peso molecular |
382.83 g/mol |
Nombre IUPAC |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
Clave InChI |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
SMILES isomérico |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
SMILES canónico |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
Otros números CAS |
148-61-8 736071-66-2 |
Sinónimos |
2-(ethylmercuriothio)benzoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






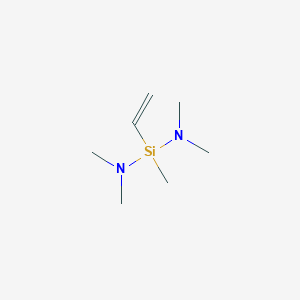


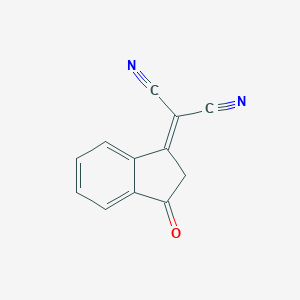
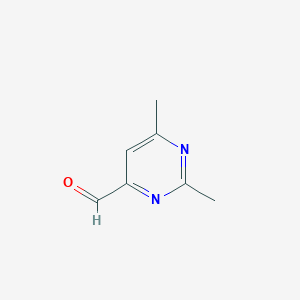
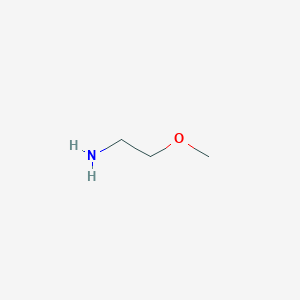
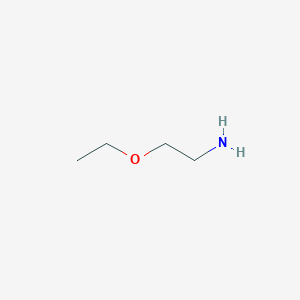
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)


